H-MET-GLU-VAL-GLY-TRP-TYR-ARG-PRO-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH
H-MET-GLU-VAL-GLY-TRP-TYR-ARG-PRO-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH
Brand Name:
Vulcanchem
CAS No.:
163158-19-8
VCID:
VC0068514
InChI:
InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)
SMILES:
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Molecular Formula:
C120H179N35O28S
Molecular Weight:
2592.029
H-MET-GLU-VAL-GLY-TRP-TYR-ARG-PRO-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH
CAS No.: 163158-19-8
Main Products
VCID: VC0068514
Molecular Formula: C120H179N35O28S
Molecular Weight: 2592.029
CAS No. | 163158-19-8 |
---|---|
Product Name | H-MET-GLU-VAL-GLY-TRP-TYR-ARG-PRO-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH |
Molecular Formula | C120H179N35O28S |
Molecular Weight | 2592.029 |
IUPAC Name | 6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133) |
Standard InChIKey | JZTWEKCSWFQBIT-RVMQXVHWSA-N |
SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
PubChem Compound | 155886032 |
Last Modified | Nov 17 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume